Lipophilicity Modulation: XLogP3-AA Comparison of 4,6-Difluoro vs. 4-Methoxy Benzothiazole Analogs
The target compound exhibits an XLogP3-AA of 2.8, which is 0.3 log units higher than the direct 4-methoxy analog (XLogP3-AA = 2.5), reflecting the increased lipophilicity conferred by the 4,6-difluoro substitution pattern relative to the electron-donating methoxy group. This difference, while modest, is meaningful within the context of CNS drug-likeness guidelines where optimal logP values range between 2 and 3.5 [1][2]. The 4,6-difluoro benzothiazole core is also present in the thiophenylmethyl analog (XLogP3-AA = 3.3), which shifts lipophilicity beyond the upper bound of typical CNS-optimized space [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 4-Methoxy analog CAS 1203411-55-5: XLogP3-AA = 2.5; Thiophenylmethyl analog CAS 1203224-03-6: XLogP3-AA = 3.3 |
| Quantified Difference | ΔXLogP = +0.3 vs. 4-methoxy analog; ΔXLogP = -0.5 vs. thiophenylmethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) based on 2D molecular topology |
Why This Matters
The 2.8 logP places the target compound in a favorable lipophilicity range for membrane permeability while avoiding excessive hydrophobicity, making it a preferential starting point over both the more polar methoxy analog and the overly lipophilic thiophenylmethyl variant for programs requiring balanced ADME properties.
- [1] PubChem Compound Summary, CID 45503757: N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide. XLogP3-AA = 2.8. View Source
- [2] PubChem Compound Summary, CID 45503753: N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide. XLogP3-AA = 2.5. View Source
- [3] PubChem Compound Summary, CID 45503755: Thiophenylmethyl analog. XLogP3-AA = 3.3. View Source
